molecular formula C21H19I4NO10 B194940 Thyroxine glucuronide CAS No. 21462-56-6

Thyroxine glucuronide

Cat. No. B194940
CAS RN: 21462-56-6
M. Wt: 953 g/mol
InChI Key: RGHRJBIKIYUHEV-SGPDEFQSSA-N
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Description

Thyroxine glucuronide is a phenylalanine derivative . It is a synthetically produced form of thyroxine, a major endogenous hormone secreted by the thyroid gland . The thyroid gland is responsible for the synthesis, storage, and release of metabolic hormones including iodine-containing thyroxine (T4) and triiodothyronine (T3) .


Synthesis Analysis

An enzymatic method for the synthesis of labelled thyroxine glucuronide (T4G) and triiodothyronine glucuronide (T3G) from labelled thyroxine (T4) and triiodothyronine (T3) has been presented . The synthetic glucuronides are completely digested by beta-glucuronidase, with recovery of the parent T4 or T3 .


Molecular Structure Analysis

The molecular formula of Thyroxine glucuronide is C21H19I4NO10 . The molecular weight is 953.0 g/mol . The structure of Thyroxine glucuronide includes phenolic hydroxyl and carboxyl groups .


Chemical Reactions Analysis

Glucuronidation, which may take place on the phenolic hydroxyl and carboxyl groups, is a major pathway of metabolism for thyroxine (T4) and triiodothyronine (T3) . A liquid chromatography/mass spectrometry (LC/MS) method was developed to separate phenolic and acyl glucuronides of T4 and T3 .

Scientific Research Applications

  • Role in Thyroxine Metabolism : Thyroxine (T4) undergoes glucuronidation, primarily in the liver, and this process is crucial for T4 homeostasis in humans. Key enzymes involved include UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. Genetic polymorphisms in these enzymes can significantly affect T4 glucuronidation levels (A. Yoder Graber et al., 2007).

  • UGT Variants and Thyroxine Glucuronidation : Variants in UGT1A1 and UGT1A9 are found to influence the glucuronidation of thyroxine, suggesting a link between genetic makeup and thyroid hormone metabolism (A. Yoder Graber et al., 2005).

  • Glucuronidation in Different Organs : The process of thyroxine glucuronidation varies across different organs. Liver, jejunum, and kidney microsomes show different kinetics, suggesting varied roles of these organs in thyroxine metabolism (H. Yamanaka et al., 2007).

  • Drug Interactions and Thyroid Function : Certain drugs can affect thyroid function by altering thyroxine metabolism. Phenobarbital, for example, has been shown to increase biliary excretion of thyroxine glucuronide, impacting thyroid hormone levels and potentially thyroid gland neoplasia (R. McClain, 1989).

  • Gut Microbiota and Thyroxine Metabolism : The gut microbiome plays a role in thyroxine metabolism, particularly in subclinical hypothyroidism patients. Thyroxine glucuronidation in the gut can be influenced by the microbial composition, affecting thyroid hormone levels (Z. Yao et al., 2020).

  • In Vitro Studies : Research on the glucuronidation of thyroxine and triiodothyronine in liver microsomes and with recombinant human UGTs offers insights into the specific enzyme activities involved in thyroxine metabolism (Z. Tong et al., 2007).

Future Directions

Future studies may focus on the role of thyroid hormones in the development and regeneration of various conditions . Additionally, research may explore if modifying (local) deiodinase activity can be of use under certain circumstances .

Relevant Papers

Several papers have been published on Thyroxine glucuronide. For instance, a paper titled “Measurement of thyroxine and its glucuronide in municipal wastewater and solids using weak anion exchange solid phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry” discusses the extraction and quantification of Thyroxine glucuronide . Another paper titled “Is the kidney a major storage site for thyroxine as thyroxine glucuronide?” explores the storage of Thyroxine glucuronide in the kidney .

properties

IUPAC Name

(2S,3S,4S,5R)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHRJBIKIYUHEV-SGPDEFQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19I4NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thyroxine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Thyroxine glucuronide

CAS RN

21462-56-6
Record name Thyroxine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thyroxine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thyroxine glucuronide
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Citations

For This Compound
246
Citations
M Buitendijk, VA Galton - Thyroid, 2012 - liebertpub.com
… Identification of thyroxine glucuronide (T4G) in kidney extracts prepared from wild type and D1/D2KO mice. Extracts prepared from mice treated for 24 hours with [ 125 I]T4 were …
Number of citations: 11 www.liebertpub.com
AP Hillier - The Journal of Physiology, 1972 - Wiley Online Library
… The isolated liver actively transports thyroxine glucuronide from the perfusion fluid (Tyrode … Secretion of thyroxine glucuronide is strongly inhibited by bromosulphophthalein, indicating …
Number of citations: 10 physoc.onlinelibrary.wiley.com
H Yamanaka, M Nakajima, M Katoh, T Yokoi - Drug metabolism and …, 2007 - ASPET
… , the eluate of the HPLC from the incubation mixture including thyroxine glucuronide was … thyroxine glucuronide, the ratio was applied to the calculation of the thyroxine glucuronide …
Number of citations: 73 dmd.aspetjournals.org
JA Goldstein, A Taurog - Biochemical pharmacology, 1968 - Elsevier
… 6 Since formation and biliary excretion of thyroxine glucuronide are major pathways for thyroxine metabolism in the rat, 7 we became interested in the possibility that glucuronide …
Number of citations: 107 www.sciencedirect.com
MT Hays, L Hsu - Endocrine research, 1987 - Taylor & Francis
An enzymatic method for synthesis of labelled thyroxine glucuronide (T4G) and triiodothyronine glucuronide (T3G) from labelled thyroxine (T4) and triiodothyronine (T3) is presented. …
Number of citations: 19 www.tandfonline.com
MT Hays - Thyroid, 2009 - liebertpub.com
Background: Rapid deconjugation of administered thyroxine glucuronide (T4G) to thyroxine (T4) has been observed in human subjects. The goal of this study was to characterize, in the …
Number of citations: 4 www.liebertpub.com
L Lecureux, MZ Dieter, DM Nelson… - Toxicological …, 2009 - academic.oup.com
… Results are expressed as peak area ratio of thyroxine glucuronide to the internal standard (… Results are expressed as peak area ratio of thyroxine glucuronide to the internal standard (…
Number of citations: 26 academic.oup.com
Z Tong, H Li, I Goljer, O McConnell… - Drug metabolism and …, 2007 - ASPET
Glucuronidation, which may take place on the phenolic hydroxyl and carboxyl groups, is a major pathway of metabolism for thyroxine (T4) and triiodothyronine (T3). In this study, a liquid …
Number of citations: 40 dmd.aspetjournals.org
AK Brown, CS Wong - Journal of Chromatography A, 2017 - Elsevier
A solids extraction method, using sonication in combination with weak anion exchange solid phase extraction, was created to extract thyroxine (T4) and thyroxine-O-β-d-glucuronide (T4-…
Number of citations: 4 www.sciencedirect.com
RM McClain, AA Levin, R Posch, JC Downing - Toxicology and applied …, 1989 - Elsevier
… The percentage of total radioactivity represented by the peak corresponding to thyroxine-glucuronide was calculated for each animal. A thyroxine-glucuronide standard was prepared by …
Number of citations: 229 www.sciencedirect.com

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